N'-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazide group, a tribromophenyl group, and a prop-2-en-1-ylidene moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydrazide precursor, followed by the introduction of the tribromophenyl group and the prop-2-en-1-ylidene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Utilizing its unique properties for developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazide derivatives and tribromophenyl-containing molecules. Examples may include:
- N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide analogs with different substituents.
- Other hydrazide compounds with varying aromatic groups.
Uniqueness
The uniqueness of N’-[(1E,2E)-2-Methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H22Br3N3O |
---|---|
Molecular Weight |
572.1 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]-2-(2,4,5-tribromoanilino)acetamide |
InChI |
InChI=1S/C21H22Br3N3O/c1-13(2)16-6-4-15(5-7-16)8-14(3)11-26-27-21(28)12-25-20-10-18(23)17(22)9-19(20)24/h4-11,13,25H,12H2,1-3H3,(H,27,28)/b14-8+,26-11+ |
InChI Key |
BXGOVESNQHZGSK-BMVFJUPHSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C)/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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